

# validating the role of 5-Aminoimidazole ribonucleotide in a specific disease model

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## Compound of Interest

Compound Name: 5-Aminoimidazole ribonucleotide

Cat. No.: B1216591

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## The Role of 5-Aminoimidazole Ribonucleotide in Disease: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

**5-Aminoimidazole ribonucleotide** (AIR) is a critical intermediate in the de novo purine biosynthesis pathway, essential for the production of DNA and RNA.<sup>[1]</sup> Beyond its fundamental role in nucleotide metabolism, research has increasingly pointed to the multifaceted involvement of AIR and its metabolic precursor, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), in various disease models. AICAR is a cell-permeable compound that is converted intracellularly to AICAR monophosphate (ZMP), an analog of AMP, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.<sup>[2][3][4]</sup> This guide provides a comparative analysis of the role of AIR/AICAR in specific disease models, presenting experimental data and methodologies to validate its function and compare its performance against alternative therapeutic strategies.

### I. Role in Cancer Models

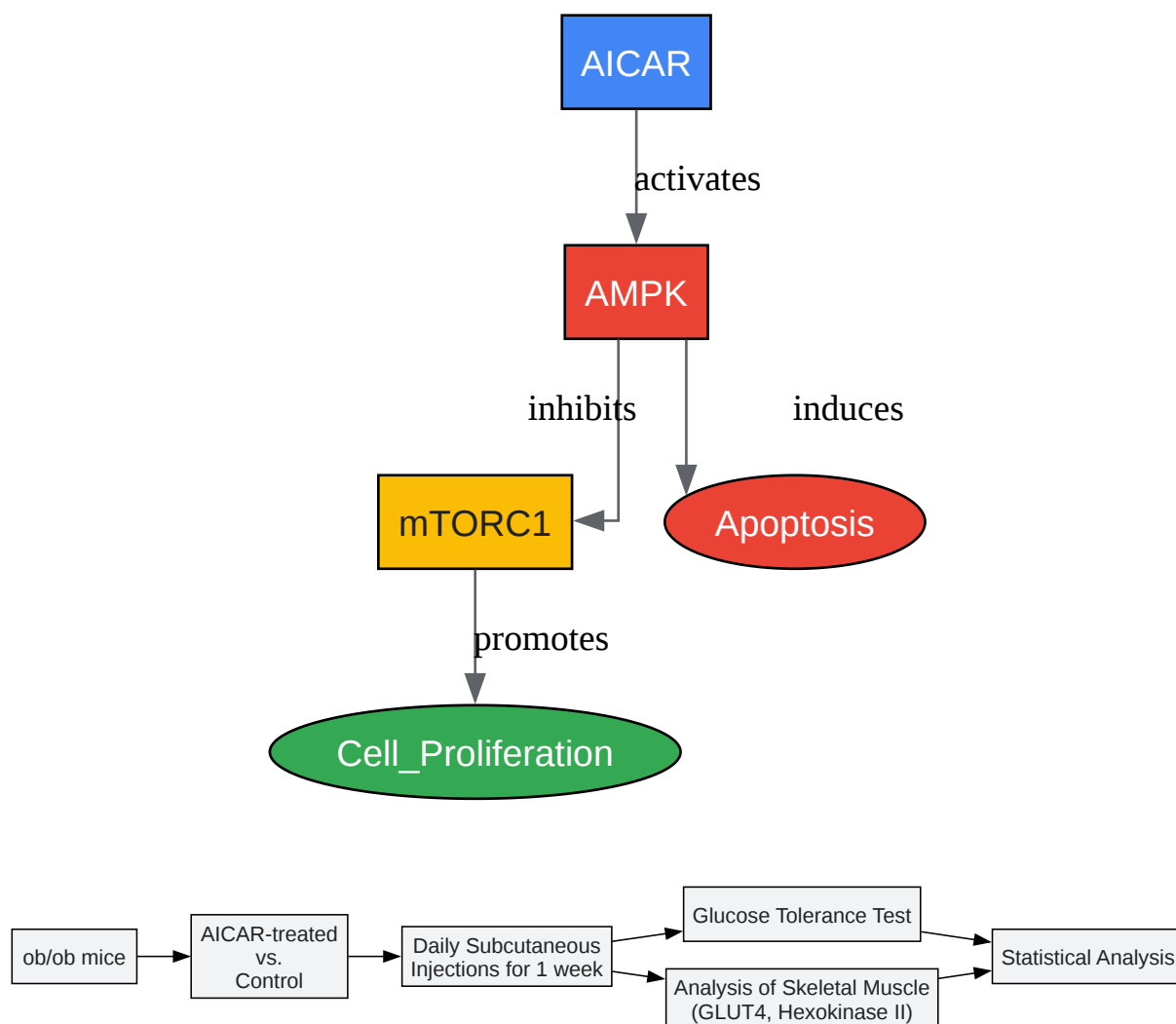
AICAR has been extensively investigated for its anti-proliferative effects in various cancer cell lines.<sup>[3][5]</sup> Its primary mechanism of action is attributed to the activation of AMPK, which can lead to cell cycle arrest and apoptosis.<sup>[2][3]</sup>

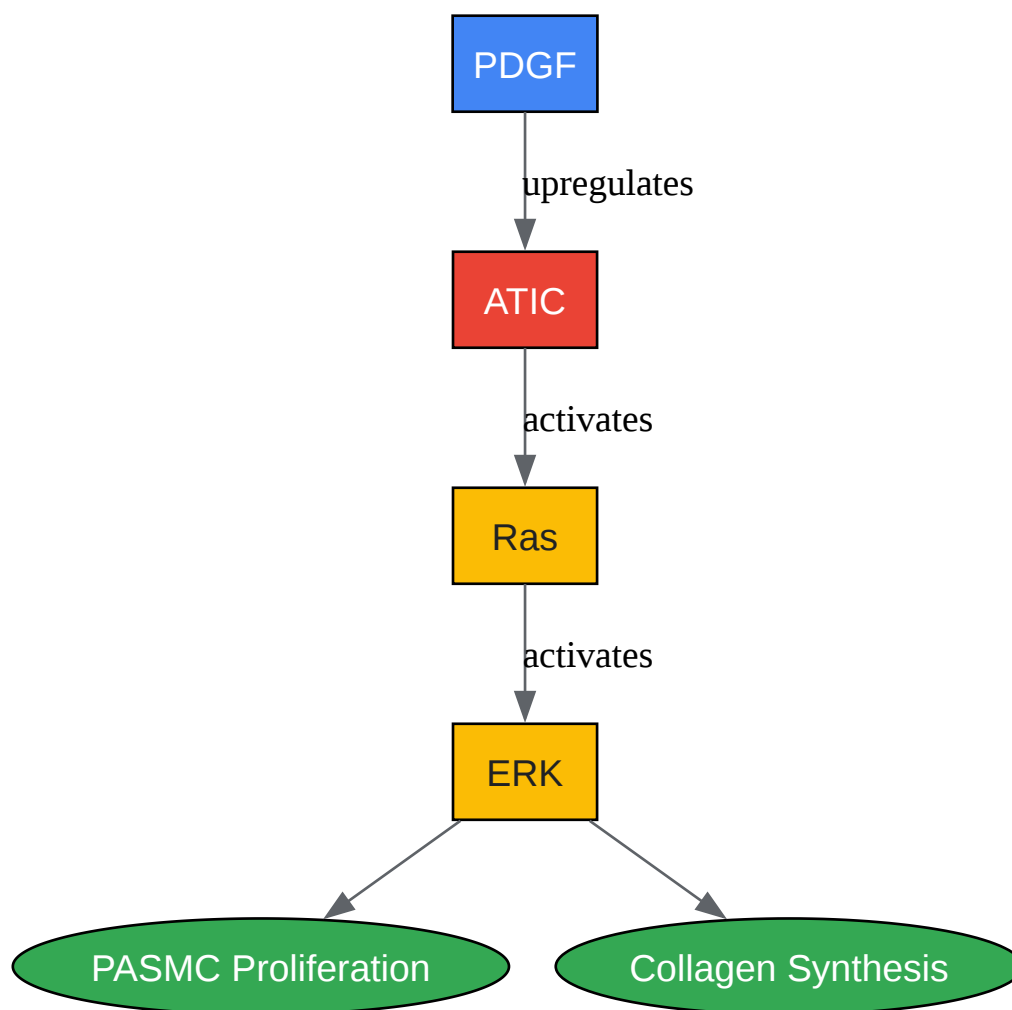
### Comparative Performance Data:

Cancer Model	Treatment	Concentration	Effect on Cell Viability/Proliferation	Reference
FRO Thyroid Cancer Cells	AICAR	0.5-2.0 mM	Dose-dependent inhibition of cell viability at 48 and 72 hours.[2]	[2]
Breast Cancer Cells (MDA-MB-231, MCF7)	AICAR	Not Specified	S-phase cell cycle arrest.[4]	[4]
Various Cancer Cell Lines	AICAR	Not Specified	Significant inhibition of proliferation.[3]	[3]
Anaplastic Large Cell Lymphoma (ALCL)	Methotrexate	Not Specified	Inhibition of transformylase activity.[6]	[6]

## Signaling Pathway in Cancer:

The activation of AMPK by AICAR initiates a signaling cascade that impacts cell growth and survival. A key downstream effect is the inhibition of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of protein synthesis and cell proliferation.[4]





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